

An In-Depth Technical Guide to 1-Biphenyl-2-Ylmethanamine

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Compound of Interest

Compound Name: 1-Biphenyl-2-Ylmethanamine

Cat. No.: B167866

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Biphenyl-2-Ylmethanamine**, including its chemical identity, structure, and known biological interactions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on its identified biological target and general methodologies relevant to its synthesis and potential biological evaluation.

Chemical Identity and Physicochemical Properties

1-Biphenyl-2-ylmethanamine, also known as (2-phenylphenyl)methanamine, is a biphenyl derivative with the chemical formula $C_{13}H_{13}N$.^[1] Its unique structural arrangement, featuring a methanamine group attached to one of the phenyl rings of a biphenyl scaffold, makes it a subject of interest in medicinal chemistry.

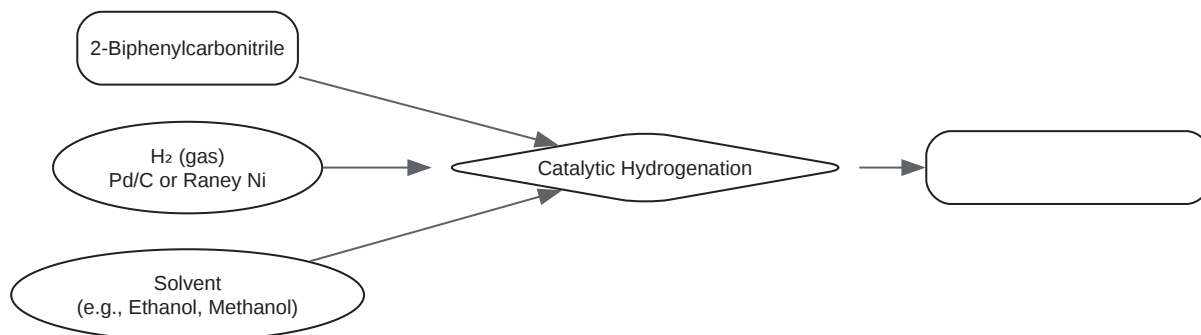
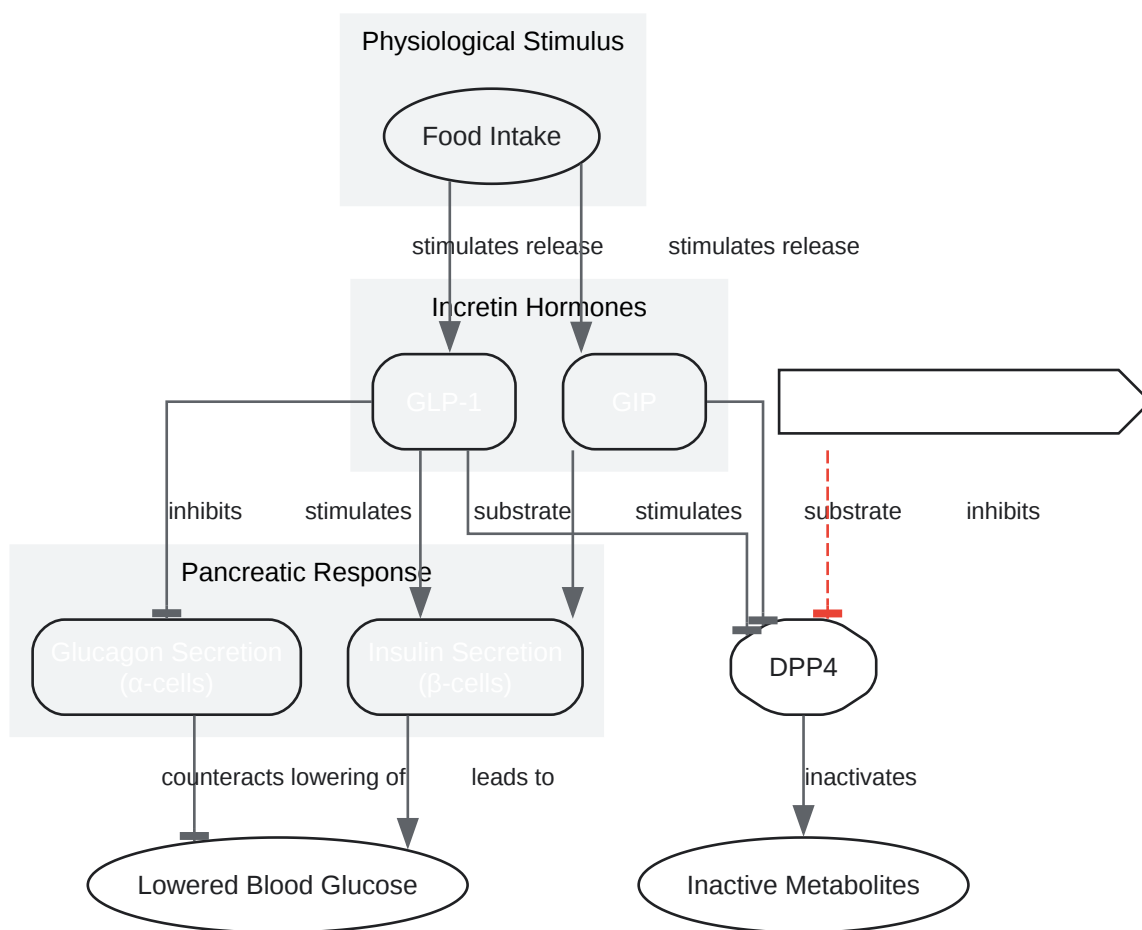
Table 1: Physicochemical Properties of **1-Biphenyl-2-Ylmethanamine**

Property	Value	Source
CAS Number	1924-77-2	PubChem[1]
Molecular Formula	C ₁₃ H ₁₃ N	PubChem[1]
Molecular Weight	183.25 g/mol	PubChem[1]
IUPAC Name	(2-phenylphenyl)methanamine	PubChem[1]
Synonyms	2-Phenylbenzylamine	PubChem[1]
Topological Polar Surface Area	26 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Potential Biological Target and Signaling Pathway

Structural biology studies have identified **1-Biphenyl-2-ylmethanamine** as a ligand that binds to human Dipeptidyl Peptidase 4 (DPP4).[2] The crystal structure of human DPP4 in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 3CCB.[2]

DPP4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It is a well-established therapeutic target for the management of type 2 diabetes mellitus. DPP4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Inhibition of DPP4 prolongs the action of incretins, leading to improved glycemic control.



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References

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- 2. rcsb.org [rcsb.org]
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